N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
CAS No.: 442535-82-2
Cat. No.: VC7401195
Molecular Formula: C25H23N3O3S2
Molecular Weight: 477.6
* For research use only. Not for human or veterinary use.
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide - 442535-82-2](/images/structure/VC7401195.png)
Specification
CAS No. | 442535-82-2 |
---|---|
Molecular Formula | C25H23N3O3S2 |
Molecular Weight | 477.6 |
IUPAC Name | N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Standard InChI | InChI=1S/C25H23N3O3S2/c1-16-9-12-19(13-10-16)33(30,31)28-22-7-5-4-6-20(22)24(29)27-25-26-23(15-32-25)21-14-17(2)8-11-18(21)3/h4-15,28H,1-3H3,(H,26,27,29) |
Standard InChI Key | ZSJKSUXYONYJSY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide, systematically describes its structure:
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Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.
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2,5-Dimethylphenyl substituent: Attached to the thiazole’s 4-position, providing steric bulk and electron-donating effects.
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Sulfonamide linker: Connects the benzamide moiety to the thiazole system, enhancing hydrogen-bonding capacity.
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4-Methylbenzenesulfonyl group: Introduces hydrophobic character and potential π-stacking interactions.
Key Physicochemical Properties
Critical molecular parameters derived from PubChem databases include:
Property | Value |
---|---|
Molecular formula | C₂₅H₂₃N₃O₃S₂ |
Molecular weight | 477.6 g/mol |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C |
Topological polar surface area | 113 Ų |
Hydrogen bond acceptors | 6 |
Hydrogen bond donors | 2 |
The InChIKey (ZSJKSUXYONYJSY-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Framework
While explicit protocols for this specific compound remain proprietary, established routes for analogous thiazole-benzamide hybrids involve four principal stages :
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Thiazole Ring Construction:
α-Haloketones react with thiourea derivatives under basic conditions (e.g., NaOH/EtOH), forming the heterocyclic core via cyclocondensation. -
Aromatic Substitution:
Electrophilic aromatic substitution introduces the 2,5-dimethylphenyl group at the thiazole’s 4-position, typically using Friedel-Crafts catalysts. -
Sulfonamide Coupling:
4-Methylbenzenesulfonyl chloride reacts with 2-aminobenzamide in the presence of pyridine or triethylamine, forming the sulfonamide bridge. -
Amide Bond Formation:
Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the thiazole-sulfonamide intermediate to the benzamide component.
Industrial-Scale Production Challenges
Key optimization parameters for manufacturing include:
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Solvent selection: DMF or THF for improved intermediate solubility
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Temperature control: Maintaining 0–5°C during sulfonylation to prevent byproduct formation
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Catalyst screening: Zeolites or ionic liquids to enhance substitution efficiency
Reactivity and Functional Group Transformations
Oxidation Pathways
The sulfonamide group undergoes selective oxidation with H₂O₂/CH₃COOH to yield sulfone derivatives, while the thiazole ring remains intact below 50°C.
Reductive Modifications
NaBH₄/MeOH reduces the sulfonamide to a secondary amine, enabling further functionalization:
This reaction preserves the benzamide moiety but alters hydrogen-bonding capacity.
Nucleophilic Substitution
The electron-deficient thiazole C-5 position undergoes SNAr reactions with amines or alkoxides, facilitating structural diversification:
Comparative Analysis with Structural Analogs
Compound | Key Differentiator | Bioactivity Profile |
---|---|---|
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Halogen substitution | Enhanced Gram-negative activity |
2-Chloro-N-[4-(2,4-dimethylphenyl)thiazol-2-yl]nicotinamide | Pyridine ring | Improved CYP450 binding |
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